molecular formula C21H25FN2O5 B4297898 4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID

4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID

Cat. No.: B4297898
M. Wt: 404.4 g/mol
InChI Key: COPMSAIAOOVTDU-UHFFFAOYSA-N
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Description

4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID is a complex organic compound with a unique structure that combines a pyrrole ring, a fluorophenyl group, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID typically involves multiple steps. The process begins with the formation of the pyrrole ring, followed by the introduction of the ethoxycarbonyl and dimethyl groups. The fluorophenyl group is then attached through a coupling reaction, and finally, the pentanoic acid moiety is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[{[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-chlorophenyl)amino]-5-oxopentanoic acid
  • 5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-bromophenyl)amino]-5-oxopentanoic acid

Uniqueness

The uniqueness of 4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

5-[N-[(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)methyl]-4-fluoroanilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5/c1-4-29-21(28)20-13(2)17(14(3)23-20)12-24(16-10-8-15(22)9-11-16)18(25)6-5-7-19(26)27/h8-11,23H,4-7,12H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPMSAIAOOVTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(C2=CC=C(C=C2)F)C(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID
Reactant of Route 2
4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID
Reactant of Route 3
4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID
Reactant of Route 4
4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID
Reactant of Route 5
Reactant of Route 5
4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID
Reactant of Route 6
Reactant of Route 6
4-({[5-(ETHOXYCARBONYL)-2,4-DIMETHYL-1H-PYRROL-3-YL]METHYL}(4-FLUOROPHENYL)CARBAMOYL)BUTANOIC ACID

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